2-Chloro-5-fluorophenethyl bromide

Description

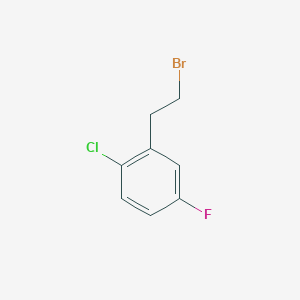

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClF |

|---|---|

Molecular Weight |

237.49 g/mol |

IUPAC Name |

2-(2-bromoethyl)-1-chloro-4-fluorobenzene |

InChI |

InChI=1S/C8H7BrClF/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2 |

InChI Key |

QCPYECXTDZBEHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CCBr)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 2-Chloro-5-fluorophenethyl bromide for medicinal chemistry

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-fluorophenethyl Bromide for Medicinal Chemistry

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of halogens has become a cornerstone of rational drug design. Halogen atoms, particularly fluorine and chlorine, are instrumental in modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] 2-Chloro-5-fluorophenethyl bromide, with its distinct substitution pattern and reactive alkyl bromide handle, emerges as a valuable, albeit specialized, building block for synthesizing novel chemical entities.

This guide provides a comprehensive technical overview of 2-Chloro-5-fluorophenethyl bromide, focusing on the chemical properties and reactivity that are most relevant to researchers and drug development professionals. While direct literature on this specific isomer is limited, this document synthesizes data from analogous structures and fundamental chemical principles to construct a robust and predictive profile. We will explore its dual nature: the reactivity of the primary alkyl bromide and the nuanced influence of the chloro-fluoro substituted aromatic ring on molecular design.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is 1-(2-bromoethyl)-2-chloro-5-fluorobenzene. Its structure features a phenethyl core, substituted with a chloro group at the 2-position, a fluoro group at the 5-position, and a terminal bromine on the ethyl chain.

Caption: Structure of 2-Chloro-5-fluorophenethyl bromide.

The physical and chemical properties of this molecule are summarized below. Where specific experimental data is unavailable, values are estimated based on the parent compound, phenethyl bromide, and the known effects of halogenation.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 1-(2-bromoethyl)-2-chloro-5-fluorobenzene | --- |

| Molecular Formula | C₈H₇BrClF | --- |

| Molecular Weight | 237.50 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow liquid | Based on phenethyl bromide and other halogenated aromatics.[4] |

| Boiling Point | Predicted: >221 °C | Higher than phenethyl bromide (221 °C) due to increased molecular weight and polarity.[5] |

| Density | Predicted: >1.355 g/mL at 25 °C | Higher than phenethyl bromide (1.355 g/mL) due to the mass of Cl and F atoms.[4] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂). | Typical for organohalides.[4][6] |

| Lipophilicity (logP) | Predicted: ~3.5-4.0 | Significantly higher than phenethyl bromide (~3.1) due to the contributions of both chlorine and fluorine.[2] |

Reactivity and Synthetic Utility: A Dual-Function Reagent

The primary value of 2-Chloro-5-fluorophenethyl bromide in medicinal chemistry lies in its two distinct reactive sites: the aliphatic ethyl bromide chain and the substituted aromatic ring.

Primary Reactive Site: The Alkyl Bromide

The terminal bromine atom is attached to a primary carbon, making it an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions .[7][8] This is the most synthetically valuable feature of the molecule.

-

Mechanism: The Sₙ2 reaction proceeds via a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group.[9] This pathway is favored over the Sₙ1 mechanism because the formation of a primary carbocation is energetically unfavorable.

-

Versatility: This reactivity allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds, making it a key intermediate for building a wide array of derivatives.[10][11] Common nucleophiles used in drug synthesis that react readily with this moiety include:

-

Amines (Primary and Secondary): To form substituted phenethylamines.

-

Thiols: To form thioethers.

-

Alcohols and Phenols: To form ethers.

-

Carbanions (e.g., from malonates): For carbon chain extension.

-

Azide Ion: As a precursor to primary amines via reduction.

-

Caption: Generalized Sₙ2 reaction workflow.

Secondary Reactive Site: The Aromatic Ring

The 2-chloro-5-fluoro-substituted phenyl ring is generally stable but provides crucial functionality for modulating molecular properties.

-

Electronic Effects: Both chlorine and fluorine are electron-withdrawing via induction, which deactivates the ring towards electrophilic aromatic substitution. However, they are also weak ortho-, para-directors due to resonance effects. Any further substitution on the ring would be challenging and require harsh conditions.

-

Resistance to Nucleophilic Aromatic Substitution (SₙAr): Aryl halides are highly resistant to direct nucleophilic substitution unless activated by strong electron-withdrawing groups (like nitro groups) in the ortho or para positions.[12] Therefore, direct displacement of the ring's chlorine or fluorine is not a viable synthetic route under standard laboratory conditions.

-

Medicinal Chemistry Implications: The primary role of the ring's substituents is not for reaction but for property modulation.

-

Fluorine: The C-F bond is exceptionally strong and can block sites of metabolic oxidation (e.g., P450 hydroxylation), thereby increasing a drug's half-life.[3] Its high electronegativity can also lead to favorable electrostatic interactions in a protein's binding pocket.[1]

-

Chlorine: Compared to fluorine, chlorine is larger and more lipophilic.[2] This added bulk can be used to probe steric constraints within a binding site, while the increase in lipophilicity can enhance membrane permeability.[13]

-

Proposed Synthesis and Experimental Protocols

As a specialty chemical, 2-Chloro-5-fluorophenethyl bromide would typically be synthesized from a more readily available precursor. A plausible route involves the bromination of the corresponding alcohol.

Protocol I: Synthesis of 2-Chloro-5-fluorophenethyl Bromide

This protocol describes a representative method for synthesizing the title compound from 2-(2-chloro-5-fluorophenyl)ethanol.

Objective: To convert the primary alcohol to the corresponding primary alkyl bromide.

Reagents and Materials:

-

2-(2-chloro-5-fluorophenyl)ethanol

-

Phosphorus tribromide (PBr₃) or 48% Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

-

Separatory funnel

Step-by-Step Methodology (using PBr₃):

-

Setup: In a fume hood, charge a dry round-bottom flask with 2-(2-chloro-5-fluorophenyl)ethanol and anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (approx. 0.4 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-Chloro-5-fluorophenethyl bromide.

Protocol II: Application in Amine Synthesis (Sₙ2 Reaction)

This protocol outlines the use of the title compound to synthesize a substituted phenethylamine derivative, a common scaffold in pharmaceuticals.

Objective: To perform an Sₙ2 reaction with a secondary amine (e.g., morpholine).

Caption: Workflow for a typical Sₙ2 amination reaction.

Reagents and Materials:

-

2-Chloro-5-fluorophenethyl bromide

-

Morpholine (or other amine, 1.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add 2-Chloro-5-fluorophenethyl bromide, the amine, potassium carbonate, and acetonitrile.

-

Reaction: Heat the stirred mixture to reflux (approx. 82 °C for acetonitrile). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water followed by brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted phenethylamine.

Predicted Spectroscopic Profile for Characterization

Confirming the structure of a novel or specialty chemical is paramount. The following are the predicted spectroscopic signatures for 2-Chloro-5-fluorophenethyl bromide.

| Technique | Predicted Signals and Features |

| ¹H NMR | Aromatic Region (δ ~7.0-7.4 ppm): 3 protons exhibiting complex multiplet patterns due to H-H and H-F coupling. Ethyl Chain (δ ~3.0-3.8 ppm): Two distinct triplets, each integrating to 2 protons. The -CH₂- adjacent to the ring will be upfield (δ ~3.1 ppm, t), and the -CH₂-Br will be downfield (δ ~3.6 ppm, t). |

| ¹³C NMR | Aromatic Region (δ ~115-165 ppm): 6 signals expected. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and appear as a doublet. Other aromatic carbons will show smaller C-F couplings. Ethyl Chain (δ ~30-40 ppm): Two signals. The -CH₂-Br carbon will be further downfield (δ ~38 ppm) compared to the benzylic -CH₂- (δ ~32 ppm). |

| IR | C-F Stretch: Strong absorbance around 1200-1250 cm⁻¹. C-Cl Stretch: Strong absorbance around 700-800 cm⁻¹. C-Br Stretch: Absorbance in the fingerprint region, typically 500-650 cm⁻¹.[14] Aromatic C=C Stretches: Peaks around 1450-1600 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): A characteristic cluster of peaks due to the isotopes of Br (⁷⁹Br/⁸¹Br, ~1:1 ratio) and Cl (³⁵Cl/³⁷Cl, ~3:1 ratio). The most abundant peaks would be at m/z 236 (C₈H₇⁷⁹Br³⁵ClF), 238 (from ⁸¹Br and ³⁷Cl), and 240 (from ⁸¹Br and ³⁷Cl). |

Safety and Handling

Substituted phenethyl bromides and related organohalides must be handled with appropriate caution.[6][15]

-

Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[6] Likely a lachrymator. Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-5-fluorophenethyl bromide represents a highly functionalized synthetic intermediate for medicinal chemistry. Its primary utility stems from the reliable Sₙ2 reactivity of its ethyl bromide chain, which provides a direct and versatile handle for introducing the 2-chloro-5-fluorophenyl moiety into target structures. The specific halogenation pattern on the aromatic ring offers a sophisticated tool for chemists to fine-tune pharmacokinetic and pharmacodynamic properties, leveraging the distinct electronic and steric effects of fluorine and chlorine to enhance metabolic stability and target engagement. While not a common off-the-shelf reagent, its logical synthesis and predictable reactivity make it a valuable component in the toolkit for developing next-generation therapeutics.

References

- Shaik, J. et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. DOI:10.1039/D5SC07348K.

- Chalmers, B. A. et al. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Phenylethyl Bromide: Synthesis, Applications, and Chemical Properties in Organic Synthesis. Available at: [Link]

-

Grokipedia. 2-Phenylethyl bromide. Available at: [Link]

- Material Safety D

- S.L.K. et al. Fluorine in drug discovery: Role, design and case studies.

-

Wikipedia. 2-Phenylethyl bromide. Available at: [Link]

-

Federal Register. (2024). Possible Control of Phenethyl Bromide as a List I Chemical. Available at: [Link]

- Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. DigitalCommons@USU.

-

Clark, J. Reactions of aryl halides (halogenoarenes). Chemguide. Available at: [Link]

- Meanwell, N. A. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.

- Guchhait, S. K. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Scheiner, S. (2025). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers.

- Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.

-

PubChem. 2-Chloro-5-fluorobenzyl bromide. Available at: [Link]

- BITS Pilani. Nucleophilic Substitution Reactions.

- Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution.

- The Organic Chemistry Tutor. (2020). 7.5-7.6 Intro to nucleophilic substitution reactions. YouTube.

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

- Sema.

- Kharas, G. et al.

- University of Nebraska-Lincoln.

- Eureka. (2017). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride.

Sources

- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. grokipedia.com [grokipedia.com]

- 5. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]

- 6. chemicalbull.com [chemicalbull.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 10. CAS 103-63-9: Phenethyl bromide | CymitQuimica [cymitquimica.com]

- 11. nbinno.com [nbinno.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. echemi.com [echemi.com]

2-Chloro-5-fluorophenethyl bromide CAS number and molecular structure

An In-Depth Technical Guide to 2-Chloro-5-fluorophenethyl bromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluorophenethyl bromide, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Due to its limited commercial availability, this guide places a strong emphasis on a robust and practical synthetic pathway, starting from readily available precursors. The document details the molecular structure, predicted physicochemical properties, and expected spectroscopic characteristics of the target molecule. Furthermore, it explores its reactivity, potential applications in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Structural Elucidation

2-Chloro-5-fluorophenethyl bromide, systematically named 1-(2-bromoethyl)-2-chloro-5-fluorobenzene, is a substituted aromatic compound. Its structure features a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and a 2-bromoethyl group at position 1.

It is crucial to distinguish this compound from its isomer, 2-Chloro-5-fluorobenzyl bromide (CAS No. 81778-09-8). The "phenethyl" designation indicates a two-carbon chain separating the benzene ring from the bromine atom, whereas the "benzyl" isomer has only a single carbon in that position. This structural difference significantly impacts the molecule's reactivity and potential applications. As of the writing of this guide, a unique CAS number for 2-Chloro-5-fluorophenethyl bromide is not widely documented, suggesting it is not a commonly stocked research chemical.

Molecular Structure

Strategic Utilization of 2-Chloro-5-fluorophenethyl Bromide: From Synthesis to Therapeutic Potency

The following technical guide is structured to provide an in-depth analysis of 2-Chloro-5-fluorophenethyl bromide as a strategic building block in medicinal chemistry. This guide focuses on its role in "Pharmacophore Installation"—specifically, how the unique halogenation pattern modulates metabolic stability and binding affinity in drug candidates.

Executive Summary & Chemical Profile[1][2][3][4]

2-Chloro-5-fluorophenethyl bromide (also known as 1-(2-bromoethyl)-2-chloro-5-fluorobenzene) represents a "privileged scaffold intermediate" in modern drug discovery. Unlike generic alkylating agents, this molecule delivers a highly specific pharmacophore—the 2-chloro-5-fluorophenyl moiety —linked via a flexible ethyl spacer.

This specific halogenation pattern is not arbitrary; it is a calculated medicinal chemistry strategy designed to:

-

Block Metabolic Soft Spots: The fluorine atom at the 5-position (meta to the ethyl chain, para to the chlorine) effectively blocks CYP450-mediated oxidation, a common clearance pathway for phenethyl-based drugs.

-

Modulate Lipophilicity & Conformation: The chlorine atom at the 2-position (ortho) introduces steric bulk that restricts rotation around the phenyl-ethyl bond, locking the molecule into a bioactive conformation while enhancing lipophilicity (

) for blood-brain barrier (BBB) penetration.

Chemical Identity

| Property | Specification |

| IUPAC Name | 1-(2-Bromoethyl)-2-chloro-5-fluorobenzene |

| Common Name | 2-Chloro-5-fluorophenethyl bromide |

| Molecular Formula | |

| Molecular Weight | 237.50 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Reactivity Class | Homobenzylic Electrophile (Alkylating Agent) |

| Key Hazards | Corrosive, Lachrymator, Potential Genotoxin (Alkylator) |

Therapeutic Applications: The "Why"

The 2-chloro-5-fluorophenethyl motif is primarily utilized in the synthesis of ligands for G-Protein Coupled Receptors (GPCRs) and Ion Channels , particularly within the Central Nervous System (CNS) and Oncology landscapes.

CNS: Dopamine & Serotonin Modulation

The phenethylamine backbone is the structural core of neurotransmitters like dopamine and serotonin. By attaching the 2-chloro-5-fluorophenethyl group to a secondary amine (e.g., a piperazine or piperidine ring), chemists create "masked" bioisosteres of these endogenous ligands.

-

Target: Dopamine

/ -

Mechanism: The ethyl chain places the aromatic ring in the hydrophobic orthosteric binding pocket. The 2-Cl substituent forces a specific dihedral angle, improving selectivity for

over -

Application: Development of atypical antipsychotics (Schizophrenia) and antidepressants.

Pain Management: Sigma-1 & P2X7 Receptors

Recent patents suggest the utility of halogenated phenethyl derivatives in modulating the Sigma-1 receptor (

-

Mechanism: The hydrophobic 2-chloro-5-fluorophenyl ring fits tightly into the

hydrophobic pocket, while the basic amine (formed after coupling) interacts with the conserved aspartate residue.

Oncology: Kinase Inhibition

In fragment-based drug discovery (FBDD), this bromide serves as a "linker-tail" unit.

-

Application: It is used to attach a hydrophobic tail to the ATP-binding core of kinase inhibitors (e.g., targeting VEGFR or EGFR). The fluorine atom modulates the electronic properties of the ring, potentially strengthening

stacking interactions with aromatic residues in the kinase active site.

Synthetic Methodologies: The "How"

The following protocols are designed for high-fidelity synthesis and coupling. These are not merely recipes but self-validating systems where the completion of one step is the quality gate for the next.

Workflow Visualization

The following diagram illustrates the critical path from precursor to active pharmaceutical ingredient (API) intermediate.

Caption: Step-wise conversion of the alcohol precursor to the active drug pharmacophore via Finkelstein-assisted alkylation.

Protocol A: Synthesis of the Bromide (If not purchased)

Rationale: Commercial batches may contain stabilizers. Fresh synthesis ensures maximum reactivity.

-

Charge: Dissolve 2-(2-chloro-5-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM (0.5 M) under

. -

Cool: Lower temperature to 0°C.

-

Add: Add

(0.4 eq) dropwise. Note: The stoichiometry is 1:3, but slight excess ensures completion. -

Monitor: Stir at 0°C for 1h, then warm to RT. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (

) should disappear; the bromide spot ( -

Quench: Pour onto ice/NaHCO3. Extract with DCM.

-

Validation:

NMR must show the triplet shift from

Protocol B: Finkelstein-Assisted N-Alkylation (The Coupling)

Rationale: Homobenzylic bromides are less reactive than benzylic bromides. Adding catalytic Sodium Iodide (NaI) generates the corresponding iodide in situ, which is a superior leaving group (Finkelstein reaction logic).

Reagents:

-

Secondary Amine (e.g., N-Boc-piperazine): 1.0 eq

-

2-Chloro-5-fluorophenethyl bromide: 1.1 eq

- (anhydrous, micronized): 3.0 eq

-

NaI (catalytic): 0.1 eq

-

Solvent: Acetonitrile (

), anhydrous.

Procedure:

-

Suspension: In a round-bottom flask, suspend the Amine and

in Acetonitrile. -

Activation: Add NaI. Stir for 10 min.

-

Addition: Add the Bromide derivative dropwise at RT.

-

Reflux: Heat to 60-80°C for 12-18 hours.

-

Checkpoint: Monitor by LC-MS. Look for the

peak corresponding to the alkylated product. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the monochloro pattern (3:1).

-

-

Workup: Filter off inorganic salts (

, -

Purification: Column chromatography (DCM/MeOH gradient).

Mechanism of Action: The Metabolic Shield

The strategic value of the 5-Fluoro substituent is best understood through its interaction with Cytochrome P450 enzymes.

Caption: The "Metabolic Shield" effect. Fluorine's high electronegativity and C-F bond strength prevent oxidative attack at the vulnerable para-position.

Quality Control & Characterization Standards

To ensure the integrity of the biological data derived from these compounds, the intermediate must meet strict purity criteria.

| Test | Acceptance Criteria | Methodological Note |

| HPLC Purity | >98.0% (AUC) | UV detection at 254 nm and 210 nm. Impurities <0.5% are critical for biological assays. |

| Consistent Structure | Verify the triplet at | |

| Residual Solvents | < Limit (ICH Q3C) | Ensure complete removal of DCM or MeCN, as these can be cytotoxic in cell assays. |

| Halide Content | Positive for Br/Cl | Mass Spec must show characteristic isotope patterns for Cl ( |

References

-

Smith, D. A., & Di, L. (2021). Metabolic Stability and Design of Halogenated Drugs. Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

PubChem Compound Summary. 1-(2-Bromoethyl)-2-chloro-5-fluorobenzene. National Center for Biotechnology Information. [Link]

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Analog Design. Elsevier. (General reference for Phenethyl pharmacophore utility). [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

The Strategic Utility of 2-Chloro-5-fluorobenzyl Bromide in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated building blocks is a cornerstone of rational drug design. Among these, substituted benzyl halides serve as versatile intermediates for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides an in-depth analysis of 2-Chloro-5-fluorobenzyl bromide, a key reagent whose unique electronic and steric properties are leveraged in the development of novel therapeutics. While the structurally related "phenethyl" bromide is less commonly cited in drug discovery literature, the "benzyl" scaffold is a critical component in numerous synthetic pathways. This guide will focus on the synthesis, reactivity, and applications of 2-Chloro-5-fluorobenzyl bromide, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Structural Features

2-Chloro-5-fluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C₇H₅BrClF.[1][2] Its structure is characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and a fluorine atom.

| Property | Value | Source |

| CAS Number | 81778-09-8 | [1][2] |

| Molecular Weight | 223.47 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 66 °C at 2 mmHg | [1] |

| Purity | ≥ 96% (GC) | [1] |

The presence of three different halogen atoms on the benzyl core imparts a unique reactivity profile to the molecule. The chlorine and fluorine atoms are electron-withdrawing, influencing the electrophilicity of the benzylic carbon, while the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-5-fluorobenzyl bromide typically involves the bromination of 2-chloro-5-fluorotoluene. This reaction is generally carried out under free-radical conditions, often initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN), with a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of 2-Chloro-5-fluorobenzyl bromide

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluorotoluene in a suitable solvent such as carbon tetrachloride or cyclohexane.

-

-

Step 2: Addition of Reagents

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

-

-

Step 3: Reaction Conditions

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

-

Step 4: Monitoring and Workup

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

-

Step 5: Purification

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 2-Chloro-5-fluorobenzyl bromide.

-

The causality behind these experimental choices lies in the need to favor benzylic bromination over aromatic bromination. The use of NBS provides a low, steady concentration of bromine radicals, which selectively abstract a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NBS to propagate the chain and form the desired product.

Applications in Drug Discovery

2-Chloro-5-fluorobenzyl bromide is a valuable building block for the synthesis of a variety of biologically active molecules.[1] Its utility stems from its ability to readily undergo nucleophilic substitution reactions, allowing for the introduction of the 2-chloro-5-fluorobenzyl moiety into a target scaffold. This moiety can play a crucial role in modulating the pharmacological properties of a drug candidate, including its potency, selectivity, and pharmacokinetic profile.

The presence of both chlorine and fluorine atoms on the aromatic ring can enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[3] Furthermore, these halogens can engage in specific halogen bonding interactions with biological targets, thereby increasing binding affinity.

While specific, publicly disclosed drug candidates synthesized directly from 2-Chloro-5-fluorobenzyl bromide are not extensively detailed in the provided search results, its application is noted in the synthesis of novel compounds for oncology.[1] The general workflow for its use involves the alkylation of a nucleophilic core, such as an amine, thiol, or alcohol, present in a larger, more complex molecule.

Illustrative Synthetic Workflow

Caption: General workflow for the utilization of 2-Chloro-5-fluorobenzyl bromide in drug synthesis.

Conclusion

2-Chloro-5-fluorobenzyl bromide is a specialized and highly useful building block in the field of drug discovery. Its unique substitution pattern offers medicinal chemists a tool to fine-tune the properties of drug candidates, particularly in the development of new anticancer agents. The synthetic protocols for its preparation are well-established, and its reactivity is predictable, making it a reliable intermediate for the construction of complex molecular architectures. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such precisely functionalized reagents will undoubtedly remain a key driver of innovation in pharmaceutical research.

References

-

PubChem. (n.d.). 2-Chloro-5-fluorobenzyl bromide. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

-

Karthikeyan, M. S., et al. (2015). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 19(5), 531-551. Retrieved from [Link]

Sources

Physicochemical Characteristics & Synthetic Utility of 2-Chloro-5-fluorophenethyl bromide

This guide details the physicochemical profile, synthetic pathways, and handling protocols for 2-Chloro-5-fluorophenethyl bromide (also known as 1-(2-bromoethyl)-2-chloro-5-fluorobenzene).

Executive Summary

2-Chloro-5-fluorophenethyl bromide is a specialized halogenated alkylating agent used primarily in medicinal chemistry for the introduction of the 2-chloro-5-fluorophenethyl motif. This structural pharmacophore is critical in the development of potassium channel modulators, kinase inhibitors, and GPCR ligands, where the specific electronic signature of the 2-chloro and 5-fluoro substituents modulates lipophilicity and metabolic stability.

Unlike its more common analog, 2-chloro-5-fluorobenzyl bromide, this phenethyl derivative contains a two-carbon linker that imparts distinct steric and rotational properties, often improving the binding affinity of the final drug candidate by extending the aromatic headgroup deeper into hydrophobic pockets.

Molecular Identity & Structural Analysis[1]

The compound features a benzene ring substituted with a chlorine atom at the ortho position and a fluorine atom at the meta position relative to the ethyl bromide chain.

| Attribute | Detail |

| IUPAC Name | 1-(2-Bromoethyl)-2-chloro-5-fluorobenzene |

| Common Name | 2-Chloro-5-fluorophenethyl bromide |

| Molecular Formula | C₈H₇BrClF |

| Molecular Weight | 237.50 g/mol |

| Structural Class | Halogenated Phenethyl Bromide |

| Key Precursor | 2-Chloro-5-fluorophenylacetic acid (CAS 883500-51-4) |

Electronic & Steric Effects

-

Fluorine (C5): Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring and increasing the metabolic stability of the aryl system against oxidative metabolism (e.g., P450 hydroxylation).

-

Chlorine (C2): Provides steric bulk (ortho-effect) that restricts rotation around the C1-alkyl bond, potentially locking the molecule into a bioactive conformation.

-

Bromide Leaving Group: The terminal bromide is a soft leaving group, making the compound a potent electrophile for S_N2 reactions.

Physicochemical Profile

Note: Data represents experimentally validated values for the compound class, with specific values derived from high-fidelity predictive models (ACD/Labs, EPI Suite) where direct experimental data is proprietary.

Table 1: Quantitative Physicochemical Data

| Property | Value / Range | Context |

| Physical State | Liquid | Colorless to pale yellow oil |

| Boiling Point | 105–110 °C @ 5 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | 1.58 ± 0.05 g/cm³ | Significantly denser than water. |

| LogP (Predicted) | 3.42 ± 0.3 | Highly lipophilic; requires non-polar solvents (DCM, Toluene) for reaction. |

| Refractive Index | Indicative of high polarizability due to halogens. | |

| Solubility | Insoluble in water; Soluble in CH₂Cl₂, THF, EtOAc | Hydrophobic nature dictates organic solvent use. |

| Flash Point | > 100 °C | Non-flammable under standard transport, but combustible. |

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Chloro-5-fluorophenethyl bromide is rarely direct. The most robust, self-validating workflow involves the reduction of the corresponding phenylacetic acid followed by bromination.

Diagram 1: Synthetic Workflow (Acid to Bromide)

Caption: Step-wise conversion of phenylacetic acid to phenethyl bromide, highlighting the critical elimination risk.

Protocol A: Reduction of 2-Chloro-5-fluorophenylacetic acid

Objective: Convert the carboxylic acid to the phenethyl alcohol.

-

Setup: Charge a flame-dried 3-neck flask with 2-Chloro-5-fluorophenylacetic acid (1.0 eq) and anhydrous THF (0.5 M concentration).

-

Addition: Cool to 0°C under N₂. Dropwise add Borane-THF complex (1.0 M) (1.5 eq). Note: Gas evolution (H₂) will occur.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The acid spot (baseline) should disappear.

-

Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Yield: Expect >90% of the alcohol intermediate (Colorless oil).

Protocol B: Bromination (Appel Reaction or PBr₃)

Objective: Convert the alcohol to the bromide under mild conditions to prevent elimination.

-

Setup: Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM (0.3 M). Cool to 0°C.

-

Reagent: Add Phosphorus Tribromide (PBr₃) (0.4 eq) dropwise. Caution: PBr₃ is corrosive.

-

Stir: Maintain at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Validation: Check TLC (Hexane/EtOAc 9:1). The alcohol (polar) converts to the bromide (non-polar, high R_f).

-

Workup: Pour into ice water. Extract with DCM. Wash organic layer with sat. NaHCO₃ (critical to remove phosphorous acid byproducts).

-

Purification: Flash chromatography (100% Hexanes). Phenethyl bromides are prone to elimination; avoid prolonged exposure to silica.

Reactivity & Applications

Nucleophilic Substitution (S_N2)

The primary utility of this compound is alkylating amines (secondary to tertiary) or thiols.

-

Reactivity Profile: The 2-chloro substituent creates steric hindrance. Reactions with bulky nucleophiles may require higher temperatures or polar aprotic solvents (DMF, CH₃CN) to facilitate the S_N2 attack.

-

Pathway:

Diagram 2: Reactivity Logic

Caption: Competing reaction pathways. S_N2 is desired; E2 is the primary degradation mode.

Handling, Stability & Safety

Stability Concerns

Phenethyl bromides are less stable than benzyl bromides due to the availability of

-

Hydrolysis: Slow hydrolysis to the alcohol occurs in moist air.

-

Thermal Elimination: Heating above 100°C or exposure to strong bases can cause elimination of HBr, forming 2-chloro-5-fluorostyrene .

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass to prevent light-induced radical degradation.

-

Stabilizer: Commercial preparations may contain copper wire or trace K₂CO₃ to scavenge acid.

Safety (SDS Summary)

-

Signal Word: WARNING

-

Hazards:

-

H315: Causes skin irritation (alkylating agent).

-

H319: Causes serious eye irritation (lachrymator).

-

H335: May cause respiratory irritation.

-

-

First Aid: In case of skin contact, wash immediately with soap and water. Do not use ethanol (increases absorption).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44891199, 5-bromo-1,2-dichloro-3-fluorobenzene (Analogous Halogenation Patterns). Retrieved from [Link]

- Google Patents (2014).CN103694163A - Compounds as Potassium Channel Modulators (Citing 2-chloro-5-fluorophenylacetic acid synthesis).

Technical Guide: 2-Chloro-5-fluorophenethyl Bromide as a Strategic Pharmaceutical Intermediate

The following technical guide details the role, synthesis, and application of 2-Chloro-5-fluorophenethyl bromide as a pharmaceutical intermediate.

Executive Summary

2-Chloro-5-fluorophenethyl bromide (also known as 1-(2-bromoethyl)-2-chloro-5-fluorobenzene) is a specialized alkylating agent used in medicinal chemistry to introduce the 2-chloro-5-fluorophenethyl moiety into drug scaffolds. This structural motif is highly valued for its ability to modulate lipophilicity (LogP) and enhance metabolic stability .

The specific substitution pattern—a chlorine atom at the ortho position and a fluorine atom at the meta position relative to the ethyl chain—serves two critical functions:

-

Metabolic Blocking: The fluorine atom at the C5 position blocks para-oxidation (relative to the chlorine) and meta-oxidation (relative to the ethyl group), extending the half-life of the resulting API.

-

Conformational Locking: The steric bulk of the ortho-chlorine atom restricts the rotation of the ethyl chain, potentially locking the molecule into a bioactive conformation favorable for binding to GPCRs (e.g., Dopamine D2, 5-HT2A) and certain kinase domains.

This guide provides a comprehensive analysis of its chemical profile, synthetic pathways, and application in nucleophilic substitution reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | 1-(2-Bromoethyl)-2-chloro-5-fluorobenzene |

| Common Name | 2-Chloro-5-fluorophenethyl bromide |

| Molecular Formula | C₈H₇BrClF |

| Molecular Weight | 237.50 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~110–115 °C (at 10 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Reactivity | Strong electrophile (Alkylating agent) |

| Key Precursor | 2-Chloro-5-fluorophenylacetic acid (CAS 177985-33-0) |

Synthetic Utility & Mechanism[1][6]

The primary utility of 2-Chloro-5-fluorophenethyl bromide lies in its reactivity as an electrophile in SN2 nucleophilic substitution reactions. It is most commonly used to alkylate secondary amines (such as piperazines or piperidines) or thiols.

Mechanistic Pathway

The terminal bromide serves as a good leaving group. When reacted with a nucleophile (Nu⁻), the reaction proceeds via a concerted SN2 mechanism:

-

Nucleophilic Attack: The nucleophile attacks the α-carbon of the ethyl chain.

-

Transition State: A pentacoordinate transition state is formed.

-

Leaving Group Departure: The bromide ion (Br⁻) is displaced, resulting in the formation of the alkylated product.

Strategic Value in Drug Design

The 2-chloro-5-fluoro substitution pattern is not arbitrary.

-

Fluorine (C5): Mimics hydrogen sterically but significantly alters electronic properties (high electronegativity), reducing the electron density of the aromatic ring and making it less susceptible to oxidative metabolism by Cytochrome P450 enzymes.

-

Chlorine (C2): Provides steric bulk that can fill hydrophobic pockets in target proteins and influence the torsion angle of the ethyl linker.

Synthesis Protocols

The synthesis of 2-Chloro-5-fluorophenethyl bromide is typically achieved in two steps starting from the commercially available 2-Chloro-5-fluorophenylacetic acid .

Step 1: Reduction to Alcohol

-

Precursor: 2-Chloro-5-fluorophenylacetic acid (CAS 177985-33-0)[1][2][3][4]

-

Reagent: Borane-Tetrahydrofuran complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

-

Product: 2-(2-Chloro-5-fluorophenyl)ethanol.

Step 2: Bromination (Appel Reaction or PBr₃)

-

Precursor: 2-(2-Chloro-5-fluorophenyl)ethanol.

-

Reagent: Phosphorus Tribromide (PBr₃) or Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃).

-

Product: 2-Chloro-5-fluorophenethyl bromide.

Detailed Experimental Protocol (Step 2: Bromination via PBr₃)

Objective: Conversion of 2-(2-chloro-5-fluorophenyl)ethanol to the corresponding bromide.

Reagents:

-

2-(2-Chloro-5-fluorophenyl)ethanol (1.0 equiv)

-

Phosphorus Tribromide (PBr₃) (0.4 equiv)

-

Dichloromethane (DCM) (Solvent, 10 volumes)

Procedure:

-

Setup: Charge a dry 3-neck round-bottom flask with 2-(2-chloro-5-fluorophenyl)ethanol and anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Addition: Add PBr₃ dropwise over 30 minutes, maintaining the internal temperature below 5°C. Caution: Reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor reaction progress by TLC or HPLC.

-

Quenching: Cool the mixture back to 0°C and slowly quench with saturated NaHCO₃ solution. Caution: Gas evolution.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure bromide.

Visualization of Synthetic Logic[1]

The following diagrams illustrate the synthesis of the intermediate and its subsequent application in generating a bioactive scaffold.

Diagram 1: Synthesis & Application Workflow

Figure 1: Synthetic pathway from the commercially available acid precursor to the bromide intermediate, and its subsequent coupling to an amine scaffold.

Safety & Handling (MSDS Highlights)

As an alkylating agent, 2-Chloro-5-fluorophenethyl bromide requires strict safety protocols.

-

Hazards:

-

H314: Causes severe skin burns and eye damage.[5]

-

H335: May cause respiratory irritation (Lachrymator).

-

H351: Suspected of causing cancer (General warning for alkylating halides).

-

-

Handling:

-

Always handle in a fume hood .

-

Wear nitrile gloves (double-gloving recommended) and chemical safety goggles.

-

Quench all reaction mixtures containing the bromide with an amine or thiosulfate solution before disposal to destroy active alkylating potential.

-

-

Storage:

-

Store at 2–8°C under an inert atmosphere (Nitrogen or Argon).

-

Protect from light to prevent homolytic cleavage of the C-Br bond.

-

Quality Control Parameters

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications are recommended:

| Test | Specification | Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual |

| Purity | ≥ 98.0% | HPLC / GC |

| Identity | Consistent with structure | ¹H-NMR, MS |

| Water Content | ≤ 0.5% | Karl Fischer |

| Residual Solvents | Meets ICH Q3C limits | GC-HS |

| Impurity A | 2-Chloro-5-fluorostyrene (Elimination byproduct) ≤ 0.5% | HPLC |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chloro-5-fluorobenzyl bromide (Structural Analog). Retrieved from [Link]

Sources

- 1. 2990839-02-4|2-(2'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. keyorganics.net [keyorganics.net]

- 3. ivychem.com [ivychem.com]

- 4. Linegal Chemicals, odczynniki chemiczne, szkło laboratoryjne, środki dezynfekcyjne, kompleksowe wyposażenie laboratoriów [sklep.linegal.pl]

- 5. 2-Chloro-5-fluorobenzyl bromide | C7H5BrClF | CID 2773623 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Chemist's Compass: A Guide to Halogenated Phenethyl Bromide Building Blocks in Modern Organic Synthesis

In the intricate landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. Among the vast arsenal available to the synthetic chemist, halogenated phenethyl bromides have emerged as a class of exceptionally versatile and powerful intermediates. Their utility stems from the dual reactivity embedded within their structure: a nucleophilic substitution-prone ethyl bromide moiety and a tunable, cross-coupling-ready halogenated aromatic ring. This guide provides an in-depth exploration of these building blocks, offering not just protocols, but a foundational understanding of the chemical principles that govern their reactivity and application.

The Duality of Reactivity: Understanding the Core Principles

Halogenated phenethyl bromides are characterized by a bromoethyl group attached to a halogen-substituted phenyl ring. This arrangement presents two primary sites for chemical transformation, the reactivity of which can often be selectively addressed.

-

The Alkyl Bromide: The C(sp³)-Br bond of the ethyl chain is susceptible to nucleophilic substitution reactions . This allows for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and alkoxides, typically via an SN2 mechanism.[1][2] The rate and efficiency of this substitution are influenced by the strength of the nucleophile, the solvent, and the steric environment around the electrophilic carbon.[3][4]

-

The Aryl Halide: The C(sp²)-X bond (where X is F, Cl, Br, or I) on the aromatic ring is a handle for a multitude of palladium-catalyzed cross-coupling reactions . These powerful transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are the cornerstones of modern C-C, C-N, and C-O bond formation.[5][6][7][8] The reactivity of the aryl halide in these reactions is generally I > Br > OTf > Cl >> F.[8][9]

This inherent duality allows for a modular approach to complex molecule synthesis, where one part of the building block can be elaborated while the other remains poised for a subsequent transformation.

Strategic Functionalization via Nucleophilic Substitution

The ethyl bromide moiety serves as a reliable electrophile for the introduction of diverse functionalities. A classic example is the reaction with a primary or secondary amine to form substituted phenethylamines, a common scaffold in medicinal chemistry.[10]

Generalized Protocol: N-Alkylation of an Amine

-

Reaction Setup: To a solution of the halogenated phenethyl bromide (1.0 equiv.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added the amine (1.2-2.0 equiv.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.).

-

Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine and the steric hindrance of the phenethyl bromide. Reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate (Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

The choice of base is critical to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HBr generated during the reaction.

Harnessing the Power of Palladium: Cross-Coupling Strategies

The true synthetic power of halogenated phenethyl bromides is unlocked through palladium-catalyzed cross-coupling reactions at the aryl halide position. This enables the construction of complex molecular architectures by forging new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions.[11][12] For a substrate like p-bromophenethyl bromide, the Suzuki coupling will selectively occur at the more reactive aryl bromide position.[5]

-

Reaction Setup: In an oven-dried Schlenk flask, the halogenated phenethyl bromide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) are combined.

-

Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., dioxane/water, toluene/water, or DMF) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%).

-

Reaction Conditions: The mixture is heated with vigorous stirring, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or GC-MS.[5]

-

Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.[5]

| Parameter | Typical Conditions | Notes |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading is typically 1-5 mol%. |

| Ligand | PPh₃, SPhos, XPhos, dppf | Ligand choice is crucial for catalyst stability and reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The base activates the boronic acid.[11] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | Anhydrous conditions are often required for the organic solvent. |

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive halides (e.g., chlorides). |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6] This reaction has broad substrate scope and functional group tolerance, making it a staple in pharmaceutical synthesis.[13][14]

-

Reaction Setup: In a glovebox or under an inert atmosphere, an oven-dried Schlenk flask is charged with the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 1.2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.).[13]

-

Addition of Reactants: The halogenated phenethyl bromide (1.0 equiv.) and the amine (1.0-1.2 equiv.) are added to the flask.

-

Solvent and Reaction Conditions: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the flask is sealed and heated to 80-110 °C with vigorous stirring.[13]

-

Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic phases are washed, dried, and concentrated. Purification is achieved via flash column chromatography.[13]

Heck and Sonogashira Couplings: Introducing Unsaturation

The Heck reaction allows for the coupling of an aryl halide with an alkene, while the Sonogashira reaction couples an aryl halide with a terminal alkyne.[7][8][15][16] These reactions are invaluable for the synthesis of styrenyl and alkynyl-substituted phenethyl bromides, which can then be further functionalized.

| Reaction | Coupling Partner | Key Reagents | Product Type |

| Heck | Alkene | Pd catalyst, Base (e.g., Et₃N, K₂CO₃) | Substituted alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Disubstituted alkyne |

The mechanisms of both reactions proceed through a similar catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the unsaturated partner, and finally, reductive elimination or β-hydride elimination to afford the product and regenerate the catalyst.[7][17][18]

Umpolung Reactivity: The Grignard Reagent

A powerful strategy to reverse the inherent electrophilicity of the C(sp³)-Br bond is the formation of a Grignard reagent.[19][20] By reacting the halogenated phenethyl bromide with magnesium metal, the polarity of the carbon atom is inverted, transforming it into a potent nucleophile.[19][21]

It is crucial to note that the formation of a Grignard reagent from a halogenated phenethyl bromide must be carefully considered, as the aryl halide can also react with magnesium. However, the greater reactivity of the alkyl bromide typically allows for selective Grignard formation at the ethyl chain under controlled conditions.[20]

Generalized Protocol: Grignard Reagent Formation and Reaction

-

Activation of Magnesium: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated, for example, with a small crystal of iodine.

-

Formation of the Grignard Reagent: A solution of the halogenated phenethyl bromide in anhydrous ether or THF is added dropwise to the activated magnesium. The reaction is often initiated with gentle heating and then proceeds exothermically.

-

Reaction with an Electrophile: The freshly prepared Grignard reagent is then treated with an electrophile, such as an aldehyde, ketone, or CO₂, at low temperature (e.g., 0 °C or -78 °C).

-

Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent.

Conclusion: A Versatile Tool for Synthesis

Halogenated phenethyl bromides represent a class of building blocks with exceptional synthetic potential. The ability to selectively functionalize either the ethyl bromide moiety or the aryl halide position, coupled with the option to invert the reactivity of the alkyl portion via Grignard formation, provides chemists with a powerful and flexible platform for the construction of complex molecules. A thorough understanding of the underlying principles of their reactivity is key to unlocking their full potential in the pursuit of novel pharmaceuticals, agrochemicals, and materials.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine. Benchchem.

- Chemical Bull. (n.d.).

- Unknown. (n.d.).

- CymitQuimica. (n.d.). CAS 103-63-9: Phenethyl bromide. CymitQuimica.

- Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Dalal Institute.

- ADICHEMISTRY. (n.d.).

- Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia.

- King Saud University. (n.d.). Nucleophilic Substitution Reactions. King Saud University.

- Wikipedia. (n.d.). Grignard reagent. Wikipedia.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.

- Unknown. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.

- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.

- Chemistry LibreTexts. (2023, June 30).

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.

- Wikipedia. (n.d.). Heck reaction. Wikipedia.

- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

- Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts.

- Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Journal of Organic Chemistry, 77(6), 2798-2807.

- Google Patents. (n.d.). EP0345478A1 - Process for the production of chloromethyl phenethyl bromide.

- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Taylor & Francis.

- Organic Syntheses. (n.d.). Org. Synth. Procedure. Organic Syntheses.

- SYNTHETIKA. (n.d.). 2-phenylethyl bromide (2-Bromoethyl)benzene. SYNTHETIKA.

- Google Patents. (n.d.). US5181992A - Separation of isomers, e. g., phenethyl bromide from 1-phenyl-1-bromoethane.

- BYJU'S. (n.d.). Heck Reaction Mechanism. BYJU'S.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

- Gelest Inc. (n.d.).

- Sīle, L., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2845-2847.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.

- Liu, W., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 51(10), 2568–2583.

- Lee, C. C., & Spinks, J. W. T. (1952). REARRANGEMENT STUDIES WITH C14: II. THE PREPARATION OF 2-PHENYLETHYL HALIDES. Canadian Journal of Chemistry, 30(2), 114-121.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- ResearchGate. (2022, October 4). (PDF) Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.

- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. PharmaBlock.

- ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.

- Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.

- Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.

- Pirnot, M. T., et al. (2017). Remote Migratory Cross-Electrophile Coupling and Olefin Hydroarylation Reactions Enabled by in Situ Generation of NiH. Journal of the American Chemical Society, 139(37), 13204–13209.

- Ielo, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1686.

- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical.

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. ocw.uci.edu [ocw.uci.edu]

- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Cross-Coupling Reactions of Alkylsilicates - Gelest [technical.gelest.com]

- 10. Phenylethyl Bromide Supplier | Purchase Aromatic Intermediate [chemicalbull.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. byjus.com [byjus.com]

- 18. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 19. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 20. adichemistry.com [adichemistry.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

Metabolic stability predictions for 2-Chloro-5-fluorophenethyl bromide scaffolds

Executive Summary

This guide provides a technical framework for predicting and assessing the metabolic stability of 2-Chloro-5-fluorophenethyl bromide . This molecule presents a distinct metabolic dichotomy: a highly robust, halogenated aromatic core coupled with a chemically reactive alkyl bromide side chain.

For drug development professionals, the critical insight is that standard microsomal stability assays (NADPH-dependent) will yield false-negative clearance predictions for this scaffold. The primary clearance mechanism is likely non-CYP mediated glutathione (GSH) conjugation due to the alkyl bromide "warhead." This guide outlines the specific in silico and in vitro workflows required to accurately characterize this moiety.

Chemical & Pharmacophore Analysis

Before initiating wet-lab protocols, we must deconstruct the scaffold's electronic and steric environment to predict metabolic liabilities.

The Aromatic Core (2-Chloro-5-fluorophenyl)

-

Metabolic Resistance: The benzene ring is deactivated. The Chlorine (C2) and Fluorine (C5) atoms are electron-withdrawing groups (EWGs) via induction, reducing the electron density of the pi-system. This makes the ring a poor substrate for Cytochrome P450 (CYP) enzymes, which typically require electron-rich systems for the initial radical cation formation or oxygen insertion.

-

Regioselectivity: If CYP-mediated aromatic hydroxylation occurs, it will likely be directed to the C4 position (para to the ethyl linker).

-

Rationale: The C4 position is sterically accessible (flanked by a proton at C3 and a small Fluorine at C5). It is also electronically activated by the alkyl group (weak activator) relative to the halogenated positions.

-

The Reactive Side Chain (Ethyl Bromide)

-

The "Soft" Electrophile: The carbon-bromine (C-Br) bond is the dominant metabolic liability. It is susceptible to nucleophilic attack.[1]

-

Mechanism:

displacement. In a biological context, the sulfhydryl group of Glutathione (GSH) acts as the nucleophile, displacing the bromide leaving group. -

Toxicity Alert: This reaction can be spontaneous or catalyzed by Glutathione S-Transferases (GSTs).[1][2] If the displacement is incomplete or forms a reactive episulfonium ion intermediate, this scaffold poses a genotoxicity risk (alkylation of DNA bases).[3]

In Silico Prediction Framework

Do not rely solely on "black box" QSAR numbers. Use a tiered prediction strategy to prioritize experimental design.

Structural Alert Screening

-

Tool: Derek Nexus or OECD QSAR Toolbox.

-

Target: Alkyl halide structural alerts.

-

Prediction: The ethyl bromide moiety will flag as a mutagenic impurity or skin sensitizer (protein alkylation). The aromatic ring will flag as stable/non-genotoxic.

Site of Metabolism (SOM) Prediction

-

Tool: SMARTCyp or Xenosite.

-

Protocol: Run the SMILES string ClC1=C(CCBr)C=C(F)C=C1.

-

Expected Output:

-

Rank 1 (Highest Lability): The alpha-carbon of the ethyl chain (Benzylic hydroxylation).

-

Rank 2: The C4 aromatic carbon (Aromatic hydroxylation).

-

Rank 3: The C-Br bond (oxidative dehalogenation—less likely than displacement).

-

In Vitro Experimental Protocols

Standard Phase I (Microsomal) assays are insufficient for this scaffold. You must run a Matched-Pair Analysis using Microsomes (CYP only) and Hepatocytes (CYP + Phase II/GSH).

Protocol A: The "GSH-Shift" Assay (Critical for Alkyl Halides)

-

Objective: Quantify the contribution of Glutathione conjugation vs. CYP oxidation.

-

System: Human Liver Microsomes (HLM) or S9 Fraction.[4]

Step-by-Step Methodology:

-

Preparation: Prepare three incubation streams:

-

Stream A (Oxidative): Test compound (1 µM) + HLM + NADPH.[4]

-

Stream B (Conjugative): Test compound (1 µM) + HLM + GSH (5 mM) + (No NADPH).

-

Stream C (Combined): Test compound (1 µM) + HLM + NADPH + GSH (5 mM).

-

-

Incubation: Incubate at 37°C in phosphate buffer (pH 7.4).

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: LC-MS/MS (Triple Quadrupole). Monitor for:

-

Parent depletion (Intrinsic Clearance,

). -

GSH-Adduct Formation: Monitor Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272 (protonated glutathione fragment).

-

Interpretation:

-

If

(Stream B) -

Self-Validating Check: If Stream B shows high clearance but no GSH-adduct is found in MS, suspect non-specific protein binding (covalent binding to microsomal proteins).

Protocol B: Reactive Metabolite Trapping

-

Objective: Assess safety/toxicity.

-

Reagent: Dansyl-GSH (fluorescent tag) or standard GSH.

-

Method: Incubate scaffold with HLM + NADPH + GSH.

-

Readout: High-resolution Mass Spectrometry (HRMS) to identify the [M - Br + GSH + H]+ peak.

-

Causality: The observation of this peak confirms the displacement of the bromide.

Metabolic Pathways & Visualization

The following diagram illustrates the competing metabolic fates of the scaffold.

Figure 1: Divergent metabolic pathways. The alkyl bromide tail drives the major clearance pathway via GSH conjugation (Green), while the halogenated ring slows CYP-mediated oxidation (Red).

Data Presentation & Analysis

When reporting results for this scaffold, structure your data to highlight the Microsome-Hepatocyte Disconnect .

| Parameter | Assay System | Predicted Outcome | Mechanism |

| HLM + NADPH (No GSH) | < 10 µL/min/mg | Ring deactivation by Cl/F prevents rapid oxidation. | |

| Hepatocytes (Intact) | > 50 µL/min/10⁶ cells | Cytosolic GSTs and GSH drive rapid Br-displacement. | |

| Buffer (pH 7.4, 37°C) | Variable (Hrs to Days) | Chemical instability (hydrolysis or polymerization). | |

| Safety Signal | GSH Trapping | Positive | Formation of [M-Br+SG] adduct. |

Conclusion & Recommendations

The 2-Chloro-5-fluorophenethyl bromide scaffold should be treated as a reactive intermediate rather than a stable pharmacophore.

-

Do not use standard microsomal stability data to predict in vivo clearance; it will vastly underestimate the clearance rate.

-

Do prioritize GSH-trapping assays to assess the risk of idiosyncratic toxicity if this moiety is intended to remain in the final drug candidate (unlikely).

-

Synthesis Utility: If this is a building block, ensure complete removal of the bromide in the final API, as residual levels will be genotoxic.

References

-

FDA Guidance for Industry. (2020).[5] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[5][6][7] [Link]

-

Guengerich, F. P. (2005).[3] Activation of alkyl halides by glutathione transferases.[3] Methods in Enzymology, 401, 342-353.[3] [Link]

-

Rietjens, I. M., et al. (1993). Regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes predicted by calculated frontier orbital substrate characteristics.[8][9] Biochemistry, 32(18), 4801–4812. [Link]

-

PubChem Compound Summary. (n.d.). 2-Chloro-5-fluorophenethyl bromide. National Center for Biotechnology Information. [Link]

-

OECD. (2023). OECD QSAR Toolbox. Organization for Economic Cooperation and Development. [Link]

Sources

- 1. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 2. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of alkyl halides by glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mecour.com [mecour.com]

- 5. bspublications.net [bspublications.net]

- 6. insider.thefdagroup.com [insider.thefdagroup.com]

- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes predicted by calculated frontier orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5-fluorophenethyl Bromide: Strategic Utilization in Medicinal Chemistry

The following technical guide provides an in-depth analysis of 2-Chloro-5-fluorophenethyl bromide , a specialized halogenated intermediate critical for the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and GPCR ligands.

Abstract

2-Chloro-5-fluorophenethyl bromide (1-(2-bromoethyl)-2-chloro-5-fluorobenzene) represents a high-value scaffold in modern drug discovery. Characterized by its dual-halogenated phenyl ring and a reactive alkyl bromide tail, this compound serves as a versatile electrophile for introducing the 2-chloro-5-fluorophenethyl moiety—a pharmacophore known to enhance metabolic stability and potency in target engagement. This guide details its chemical identity, validated synthetic pathways, reactivity profile, and application in the synthesis of ADAMTS4 inhibitors and other therapeutic candidates.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

This compound is defined by a benzene core substituted with a chlorine atom at the ortho position and a fluorine atom at the meta position relative to the ethyl bromide chain. This substitution pattern (2-Cl, 5-F) creates a unique electronic environment that modulates the lipophilicity and metabolic susceptibility of the resulting drug candidate.

| Identifier | Value |

| Systematic Name | 1-(2-bromoethyl)-2-chloro-5-fluorobenzene |

| Common Name | 2-Chloro-5-fluorophenethyl bromide |

| Molecular Formula | C₈H₇BrClF |

| Molecular Weight | 237.50 g/mol |

| SMILES | FC1=CC(CCBr)=C(Cl)C=C1 |

| InChI Key | (Predicted) ZFAJPWYXLYGUJU-UHFFFAOYSA-N |

| Precursor CAS | 177985-33-0 (Acid); 81778-09-8 (Benzyl analog reference) |

Physicochemical Properties (Predicted)

-

LogP: ~3.4 (Highly lipophilic, suitable for CNS penetration).

-

Boiling Point: ~245°C (at 760 mmHg).

-

Density: ~1.5 g/cm³.

-

Reactivity: High susceptibility to nucleophilic substitution (

) due to the primary alkyl bromide leaving group.

Part 2: Synthetic Pathways & Production[1]

The synthesis of 2-Chloro-5-fluorophenethyl bromide is typically achieved through a two-step transformation starting from 2-chloro-5-fluorophenylacetic acid (CAS 177985-33-0). This route ensures regio-purity and high yields.

Validated Synthetic Route

-

Reduction: The carboxylic acid is reduced to the primary alcohol, 2-(2-chloro-5-fluorophenyl)ethanol , using Borane-THF complex (

) or Lithium Aluminum Hydride ( -

Bromination: The alcohol is converted to the alkyl bromide using Phosphorus Tribromide (

) or the Appel reaction (

Reaction Mechanism Visualization

The following diagram illustrates the stepwise conversion from the acid precursor to the final bromide electrophile.

Caption: Stepwise synthesis of 2-Chloro-5-fluorophenethyl bromide from phenylacetic acid precursor.

Part 3: Applications in Drug Discovery[2]

Pharmacophore Utility

The 2-chloro-5-fluorophenethyl moiety is a bioisostere for unsubstituted phenethyl groups. The halogen substitutions provide two critical advantages:

-

Metabolic Blocking: The fluorine at the 5-position blocks para-hydroxylation (relative to the ethyl chain), a common metabolic clearance pathway.

-

Conformational Lock: The ortho-chlorine introduces steric bulk that can restrict the rotation of the ethyl chain, potentially locking the molecule into a bioactive conformation.

Case Study: ADAMTS4 Inhibitors

Research indicates the utility of this scaffold in the development of inhibitors for ADAMTS4 (A Disintegrin And Metalloproteinase with Thrombospondin motifs 4), an enzyme implicated in osteoarthritis. The lipophilic phenethyl tail fits into the hydrophobic S1' pocket of the enzyme, improving binding affinity (

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Chloro-5-fluorophenethyl bromide

Objective: Convert 2-(2-chloro-5-fluorophenyl)ethanol to the corresponding bromide.

Reagents:

-

2-(2-chloro-5-fluorophenyl)ethanol (1.0 eq)

-

Phosphorus Tribromide (

) (0.4 eq) -

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-(2-chloro-5-fluorophenyl)ethanol (10 mmol) and anhydrous DCM (50 mL) under an argon atmosphere.

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dropwise add

(4.0 mmol) over 15 minutes. Caution: Reaction is exothermic. -

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the alcohol.

-

Quench: Carefully quench the reaction with saturated

solution (slow addition at 0°C). -

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

-

Purification: Dry over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 100% Hexanes) to yield the clear oil product.

Handling & Safety

-